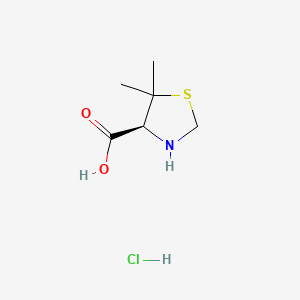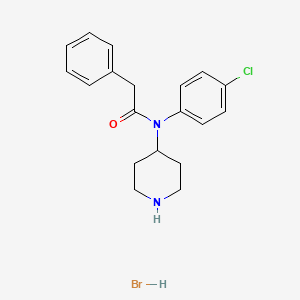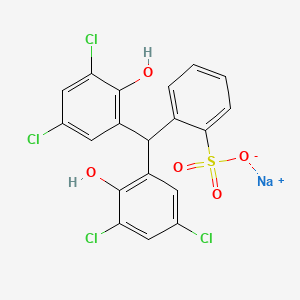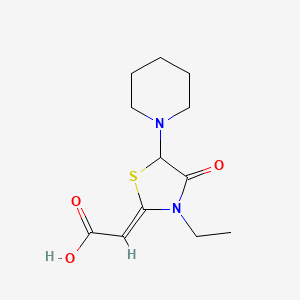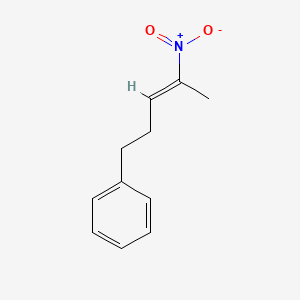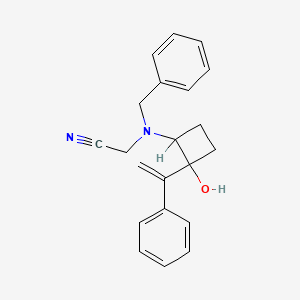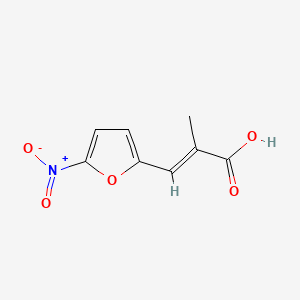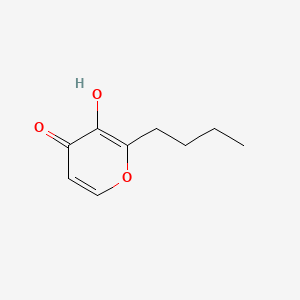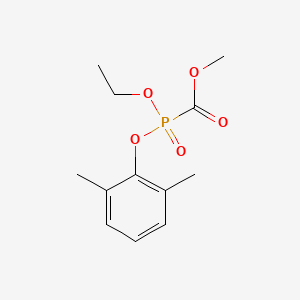
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide is a chemical compound with the molecular formula C12H17O5P. It is known for its unique structure, which includes a phosphinecarboxylic acid group, a (2,6-dimethylphenoxy)ethoxy group, and a methyl ester oxide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid with (2,6-dimethylphenoxy)ethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve the required quality standards. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives .
Scientific Research Applications
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid derivatives: These compounds share the phosphinecarboxylic acid group but differ in their substituents.
Phenoxyethoxy compounds: These compounds have the phenoxyethoxy group but may have different functional groups attached.
Methyl ester oxides: These compounds contain the methyl ester oxide group but vary in their overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties .
Properties
CAS No. |
72304-87-1 |
|---|---|
Molecular Formula |
C12H17O5P |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
methyl [(2,6-dimethylphenoxy)-ethoxyphosphoryl]formate |
InChI |
InChI=1S/C12H17O5P/c1-5-16-18(14,12(13)15-4)17-11-9(2)7-6-8-10(11)3/h6-8H,5H2,1-4H3 |
InChI Key |
XFULWVNGDGCFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)OC)OC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


